N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of a β-keto ester with a thiourea in the presence of a base . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide is unique due to its specific substitution pattern and potential biological activities. While similar compounds like sulfathiazole and ritonavir are well-known for their antimicrobial and antiretroviral properties, respectively, this compound offers a different set of activities and applications, particularly in the context of anti-inflammatory and anticancer research .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C13H16N2OS/c16-12(15-13-14-9-10-17-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15,16) |
InChI Key |
DGHFUFHOSHQWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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